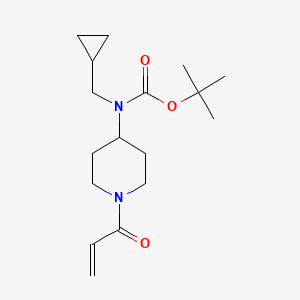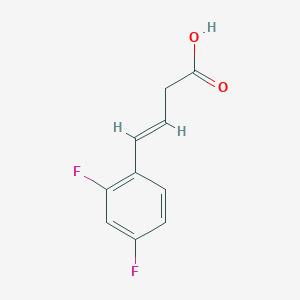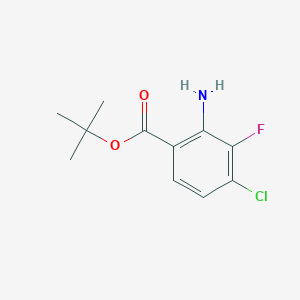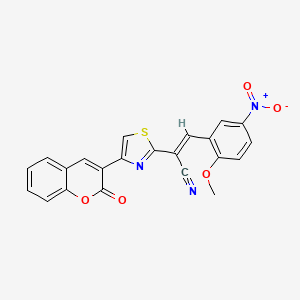
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate, commonly referred to as CTAP, is a small molecule that has been used in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for substance abuse disorders. In
Mecanismo De Acción
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the analgesic and rewarding effects of opioids, as well as a reduction in the development of tolerance and dependence.
Biochemical and Physiological Effects:
The use of CTAP has revealed several biochemical and physiological effects associated with the mu-opioid receptor. Studies have shown that CTAP can reduce the analgesic effects of opioids, decrease the reward associated with drug use, and reduce the development of tolerance and dependence. Additionally, CTAP has been shown to have anti-inflammatory effects, suggesting a potential role in the treatment of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, allowing for the specific study of this receptor without affecting other opioid receptors. Additionally, CTAP has a relatively high affinity for the mu-opioid receptor, making it a potent antagonist. However, CTAP has a relatively short half-life, limiting its use in long-term studies. Additionally, the use of CTAP in vivo can be complicated by its poor solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research involving CTAP. One area of interest is the development of new analgesics and treatments for substance abuse disorders based on the selective targeting of the mu-opioid receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTAP and its potential therapeutic applications. Finally, the development of new analogs of CTAP with improved pharmacokinetic properties could expand its use in scientific research.
Métodos De Síntesis
The synthesis of CTAP involves several steps, starting with the preparation of the key intermediate, N-(1-prop-2-enoylpiperidin-4-yl)carbamic acid tert-butyl ester. This intermediate is then treated with cyclopropylmethylamine to form the desired product, CTAP. The overall yield of this reaction is around 20-30%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
CTAP has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for understanding the specific functions of this receptor. CTAP has been used in a variety of in vitro and in vivo studies, including behavioral assays, electrophysiology, and imaging techniques.
Propiedades
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-10-8-14(9-11-18)19(12-13-6-7-13)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNRIFHWPTAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)



![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)
![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)
![N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2426473.png)

![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)